Technical Comparison: 2-Methoxy-4-nitroaniline vs. 2-Methoxy-N,N-dimethyl-4-nitroaniline
Technical Comparison: 2-Methoxy-4-nitroaniline vs. 2-Methoxy-N,N-dimethyl-4-nitroaniline
This guide provides an in-depth technical comparison between 2-Methoxy-4-nitroaniline (MNA) and its tertiary amine derivative, 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) .[1]
Content Type: Technical Guide & Whitepaper Audience: Organic Chemists, Medicinal Chemists, Materials Scientists[1]
Executive Summary: The Planar vs. Twisted Paradigm
The structural divergence between 2-Methoxy-4-nitroaniline (MNA) and 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) is not merely a substitution of hydrogen for methyl groups; it represents a fundamental shift in molecular geometry and electronic conjugation.[1]
-
MNA (Primary Amine): Adopts a planar conformation stabilized by intramolecular hydrogen bonding.[1] This maximizes orbital overlap, creating a strong "push-pull" electronic system ideal for nonlinear optical (NLO) applications and azo-dye synthesis.[1]
-
MDMNA (Tertiary Amine): Suffers from Steric Inhibition of Resonance .[1][2][3] The steric clash between the bulky ortho-methoxy group and the N,N-dimethyl groups forces the amine nitrogen to twist out of the aromatic plane.[1] This decouples the lone pair from the π-system, significantly altering its spectroscopic, physical, and biological properties.[1]
Molecular Architecture & Electronic Properties[1]
Structural Analysis
The core difference lies in the interaction between the C2-methoxy substituent and the C1-amine functionality.[1]
| Feature | 2-Methoxy-4-nitroaniline (MNA) | 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) |
| CAS Number | 97-52-9 | 90437-76-6 |
| Hybridization (N-amine) | ||
| Conformation | Planar: Intramolecular H-bond (NH...OMe) locks the ring.[1] | Twisted: Steric repulsion between OMe and NMe |
| H-Bonding | Donor (NH | Acceptor only (NO |
| Dipole Moment | High (Strong conjugation). | Reduced (Vector cancellation due to twist). |
Visualization of Steric Inhibition
The following diagram illustrates the electronic and steric pathways distinguishing the two compounds.
Caption: Transition from planar resonance stabilization in MNA to steric decoupling in MDMNA.
Physicochemical & Spectroscopic Profiles
UV-Vis Spectroscopy (The "Blue Shift" Effect)
Typically, methylating an aniline red-shifts the absorption (bathochromic shift) due to the inductive (+I) effect of the methyl groups.[1] However, in MDMNA, the ortho-effect reverses this trend .[1]
-
MNA:
nm.[1] The planar structure allows full charge transfer (CT) from the amine donor to the nitro acceptor.[1] -
MDMNA:
undergoes a Hypsochromic Shift (Blue Shift) and reduction in extinction coefficient ( ).[1] The twist breaks the conjugation pathway, raising the energy of the transition.[1]
Solubility & Melting Point[1]
-
Melting Point: MNA melts at 140–142 °C .[1][5] The crystal lattice is reinforced by strong intermolecular hydrogen bond networks.[1] MDMNA lacks these H-bonds and typically exhibits a lower melting point (often <100 °C for similar derivatives), making it more soluble in non-polar organic solvents.[1]
-
Solubility:
Synthetic Pathways[1]
Synthesis of MDMNA from MNA
Direct methylation of MNA is the standard route.[1] Care must be taken to avoid O-methylation of the nitro group (rare) or quaternary ammonium salt formation.[1]
Protocol: Reductive Methylation (Eschweiler-Clarke variant) or Alkylation [1]
Method A: Base-Promoted Alkylation (Standard) [1]
-
Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Methyl Iodide (MeI) (2.5 eq), Potassium Carbonate (
) (3.0 eq). -
Solvent: DMF or Acetonitrile.[1]
-
Procedure:
-
Dissolve MNA in DMF.[1]
-
Add
and stir for 15 min to deprotonate. -
Add MeI dropwise at 0 °C (exothermic).
-
Heat to 60–80 °C for 4–6 hours. Monitor by TLC (MNA is more polar than MDMNA).[1]
-
Workup: Pour into ice water. The product (MDMNA) usually precipitates as a yellow/brown solid or oil.[1] Extract with EtOAc if necessary.[1][6]
-
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).[1]
Method B: Reductive Amination (Alternative)
-
Use Paraformaldehyde and
in Acetic Acid to avoid over-alkylation to the quaternary salt.[1]
Biological & Pharmaceutical Implications[1][7][8]
Mutagenicity (Ames Test)
Both compounds are structurally alerted for genotoxicity (Nitroaniline class), but their metabolic activation pathways differ.[1]
-
MNA: A direct-acting mutagen in Salmonella typhimurium (TA98/TA100) with S9 activation.[1] It requires N-hydroxylation by CYP450 (specifically CYP1A2) to form the reactive nitrenium ion.[1]
-
MDMNA: Generally requires N-demethylation before it can be activated to the hydroxylamine.[1] The steric bulk around the nitrogen can inhibit the specific CYP450 enzymes responsible for this demethylation, potentially altering its potency compared to the primary amine.[1] However, N,N-dimethylanilines are often potent mutagens due to the formation of formaldehyde during demethylation and subsequent DNA adduct formation.[1]
Drug Development Context
-
MNA is a common fragment in azo dyes (Pigment Yellow 74) and some older antimicrobial agents.[1]
-
MDMNA is less common in final drugs due to metabolic instability (rapid demethylation) but serves as a valuable probe for Structure-Activity Relationship (SAR) studies to test the necessity of H-bond donation in a binding pocket.[1]
References
-
Crystal Structure & Geometry: Mehdi, S. (1992).[1][5] "Structure of 2-methoxy-4-nitroaniline". Acta Crystallographica Section C, 48(4), 749–751.[1][5] Link[1]
-
Steric Inhibition of Resonance: Wepster, B. M. (1953).[1] "Steric Effects on Mesomerism". Progress in Stereochemistry. (Foundational text on ortho-substituted anilines).
-
Solubility Data: Bao, Y., et al. (2020).[1][5][7] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents". Journal of Chemical & Engineering Data, 65(2), 757–765. Link[1]
-
Mutagenicity Profiles: NTP Technical Report on 2-Methoxy-4-nitroaniline (2020). National Toxicology Program.[1][8] Link[1]
-
General Reactivity: "N,N-Dimethyl-4-nitroaniline properties". PubChem Compound Summary. Link[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Steric inhibition of resonance and its influence of on acidity and basicity. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-4-nitroaniline | 97-52-9 [chemicalbook.com]
- 8. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
